molecular formula C48H68O22 B12301535 Chromomycin A4 CAS No. 7198-11-0

Chromomycin A4

Cat. No.: B12301535
CAS No.: 7198-11-0
M. Wt: 997.0 g/mol
InChI Key: GFNBGDMLFDVPCB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chromomycin A4 is typically produced through microbial biosynthesis by Streptomyces griseus . The biosynthetic pathway involves the assembly of a tricyclic aglycone structure conjugated with two oligosaccharide chains and a pentyl side chain at the C3 position . The process includes several enzymatic steps that facilitate the formation of the complex molecular structure.

Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces griseus in large-scale fermentation tanks. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Chromomycin A4 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activity and reduce toxicity.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may include the use of halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups that can exhibit different biological activities .

Properties

CAS No.

7198-11-0

Molecular Formula

C48H68O22

Molecular Weight

997.0 g/mol

IUPAC Name

[6-[[7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C48H68O22/c1-17-29(67-34-16-31(46(22(6)65-34)66-23(7)50)69-33-14-28(52)45(60-8)21(5)64-33)12-25-10-24-11-26(47(61-9)44(59)39(54)18(2)49)48(43(58)37(24)42(57)36(25)38(17)53)70-35-15-30(41(56)20(4)63-35)68-32-13-27(51)40(55)19(3)62-32/h10,12,18-22,26-28,30-35,39-41,45-49,51-57H,11,13-16H2,1-9H3

InChI Key

GFNBGDMLFDVPCB-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=C(C3=O)C(=C5C(=C4)C=C(C(=C5O)C)OC6CC(C(C(O6)C)OC(=O)C)OC7CC(C(C(O7)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)O)O

Origin of Product

United States

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